Ala-Lys-Ala
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H24N4O4 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H24N4O4/c1-7(14)10(17)16-9(5-3-4-6-13)11(18)15-8(2)12(19)20/h7-9H,3-6,13-14H2,1-2H3,(H,15,18)(H,16,17)(H,19,20)/t7-,8-,9-/m0/s1 |
InChI Key |
QUIGLPSHIFPEOV-CIUDSAMLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ala Lys Ala
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for creating peptides like Ala-Lys-Ala. wikipedia.org This method involves building the peptide chain on an insoluble solid support, or resin. lifetein.combiosynth.com This approach simplifies the removal of excess reagents and byproducts through simple filtration and washing steps. lifetein.com
Fmoc/t-Bu Strategy for this compound Assembly
The most prevalent SPPS method for this compound synthesis is the Fmoc/t-Bu strategy. seplite.comiris-biotech.de This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group to protect the α-amino group of the amino acids. lifetein.comseplite.com The reactive side chain of lysine (B10760008) is protected by the acid-labile tert-butoxycarbonyl (Boc) group. seplite.com
The synthesis starts by attaching the C-terminal alanine (B10760859) to a resin. The following cycle is then repeated for each subsequent amino acid:
Fmoc Deprotection: The Fmoc group is removed with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), exposing the amino group. seplite.comuci.edu
Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine on the resin. lifetein.com Common activating agents include dicyclohexylcarbodiimide (B1669883) (DCC) and N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU). jpt.comacs.org
Washing: The resin is washed to remove any unreacted reagents and byproducts. bachem.com
This cyclical process is repeated until the full this compound sequence is assembled. lifetein.com
Optimization of Coupling Efficiencies and Yields
High coupling efficiency is crucial for maximizing the final peptide yield and purity. The choice of coupling reagent is a key factor; uronium-based reagents like HBTU are often preferred to minimize side reactions. jpt.comcreative-peptides.com Adding an auxiliary agent such as 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance coupling speed and reduce side reactions. creative-peptides.com The use of polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) is standard. rsc.org Monitoring reaction completion, often with a ninhydrin (B49086) test, ensures that each coupling step is finished before proceeding. lifetein.com A double-coupling strategy may be employed if the initial coupling is incomplete. creative-peptides.com
| Coupling Reagent Class | Examples | Key Characteristics |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Effective and widely used, but can lead to racemization and formation of N-acylurea byproducts. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High coupling efficiency, fast reaction times, and reduced risk of racemization. Often used for difficult couplings. jpt.comamericanpeptidesociety.org |
| Phosphonium Salts | BOP, PyBOP | Offer high coupling efficiency with low racemization risk but can be more expensive. jpt.com |
Resin Selection and Cleavage Protocols
The choice of resin depends on the desired C-terminal group of the peptide. For a peptide acid like this compound, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are common choices. peptide.combiotage.com The 2-CTC resin is particularly useful as it allows for cleavage under very mild acidic conditions, which helps to preserve the integrity of the peptide. peptide.com
After synthesis, the peptide is cleaved from the resin and the side-chain protecting groups are removed, typically in a single step with a strong acid cocktail. thermofisher.com A common mixture for the Fmoc/t-Bu strategy is trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. csic.essigmaaldrich.com The crude peptide is then precipitated using cold diethyl ether. lifetein.com
| Resin Type | Linker | Typical Cleavage Condition | C-Terminal Product |
| Wang Resin | p-alkoxybenzyl alcohol | 95% TFA | Carboxylic Acid |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | 1-3% TFA in DCM or Acetic Acid | Carboxylic Acid (fully protected) |
| Rink Amide Resin | Rink linker | 95% TFA | Amide |
Solution-Phase Peptide Synthesis (LPPS) Techniques for this compound
Solution-phase peptide synthesis (LPPS) involves coupling amino acids in a homogeneous solution. libretexts.org While more labor-intensive due to the need for purification after each step, LPPS is highly scalable for producing large quantities of short peptides. sci-hub.se The synthesis can proceed stepwise or by coupling smaller peptide fragments. bachem.com For this compound, a stepwise approach would involve protecting the N-terminus of one amino acid and the C-terminus of another, coupling them, and then selectively deprotecting to add the next amino acid. libretexts.org
Enzymatic Synthesis Routes for this compound and Analogues
Enzymatic peptide synthesis is an environmentally friendly method that uses enzymes like proteases to form peptide bonds. qyaobio.comnih.gov This technique is highly stereospecific, preventing racemization, and occurs under mild, aqueous conditions. qyaobio.comnih.gov For this compound, a protease could be used in a kinetically controlled synthesis where an N-protected amino acid ester reacts with another amino acid or peptide. frontiersin.org For example, a protected alanine ester could be enzymatically coupled to a lysine-alanine dipeptide.
Purification Strategies for this compound
Following synthesis, the crude peptide product contains impurities that must be removed. bachem.com The most common and effective purification method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comnih.gov This technique separates the peptide from impurities based on hydrophobicity. The crude peptide is loaded onto a column with a nonpolar stationary phase (like C18) and eluted with a gradient of an organic solvent, such as acetonitrile (B52724), in water. bachem.com The fractions containing the pure peptide are collected and lyophilized to yield the final product.
Chromatographic Methodologies (e.g., HPLC, MPLC)
The purification of peptides like this compound following chemical synthesis is crucial for removing byproducts, unreacted starting materials, and deletion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) and medium-pressure liquid chromatography (MPLC) are the predominant techniques employed for this purpose. ekb.egekb.eg
These methods separate peptides based on their hydrophobicity. nih.gov The stationary phase is typically a silica (B1680970) support chemically modified with nonpolar alkyl chains, most commonly C18 chains. ekb.egresearchgate.net The mobile phase consists of a polar solvent system, usually a mixture of water and an organic modifier like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govresearchgate.net
Purification is achieved by applying the crude peptide mixture to the column and eluting with a gradient of increasing organic solvent concentration. iu.edu More hydrophobic species interact more strongly with the C18 stationary phase and thus elute later, at higher acetonitrile concentrations. nih.gov MPLC is often used as an initial purification step for large quantities of crude peptide, as it can handle higher sample loads, followed by a final polishing step using preparative RP-HPLC to achieve high purity. ekb.egekb.egresearchgate.net For instance, in the synthesis of a related pentapeptide, crude material was first subjected to preparative RP-MPLC and then further purified by RP-HPLC, both using C18 columns with an acetonitrile:water eluent system. ekb.eg
Table 1: Typical Chromatographic Conditions for Peptide Purification
| Parameter | MPLC (Initial Purification) | HPLC (Final Purification) |
|---|---|---|
| Stationary Phase | Reversed-Phase C18 | Reversed-Phase C18 |
| Mobile Phase A | Water (often with 0.1% TFA) | Water (often with 0.1% TFA) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution | Step or linear gradient (e.g., 10-90% B) researchgate.net | Shallow linear gradient (e.g., 1% B/min) nih.gov |
| Flow Rate | Higher (e.g., 3-30 mL/min) researchgate.netresearchgate.net | Lower (e.g., 1 mL/min for analytical scale) researchgate.netnih.gov |
| Detection | UV (e.g., 210-220 nm) ekb.egresearchgate.net | UV (e.g., 210-220 nm) nih.gov |
Purity Assessment Methodologies
The purity of a synthesized peptide such as this compound is a critical parameter that is typically assessed using analytical RP-HPLC. csic.es This method provides a quantitative measure of the target peptide relative to any impurities. A highly pure sample will ideally show a single, sharp peak in the chromatogram. csic.es Purity levels of ≥95% are commonly required for research applications. nih.govbiotrend.comsigmaaldrich.com
The conditions for analytical RP-HPLC are similar to preparative HPLC but are performed on a smaller scale with analytical columns, which offer higher resolution. nih.gov The identity of the main peak as the desired this compound peptide is confirmed by co-injection with a known standard or, more definitively, by collecting the fraction and analyzing it via mass spectrometry. ekb.eg Mass spectrometry provides the molecular weight of the compound, confirming that the peak corresponds to the correct peptide sequence. ekb.egresearchgate.net For example, the successful synthesis of the pentapeptide SCAP1 (Leu-Ala-Asn-Ala-Lys) was confirmed by identifying the correct molecular ion peak via high-resolution mass spectrometry. ekb.egekb.eg
Table 2: Methodologies for Purity Assessment of this compound
| Methodology | Principle | Information Obtained | Common Purity Standard |
|---|---|---|---|
| Analytical RP-HPLC | Separation based on hydrophobicity. nih.gov | Percentage of target peptide vs. impurities, indicated by peak area. csic.es | ≥95% nih.govsigmaaldrich.com |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | Confirms the molecular weight and identity of the peptide. ekb.eg | Matches calculated molecular weight. ekb.eg |
| Nuclear Magnetic Resonance (NMR) | Analyzes the magnetic properties of atomic nuclei. | Confirms the chemical structure and proton environment. ekb.egekb.eg | Proton signals consistent with the peptide structure. ekb.egekb.eg |
Site-Specific Chemical Modification and Labeling of this compound
The lysine residue within the this compound sequence provides a versatile handle for site-specific chemical modifications. The ε-amino group (–NH₂) of the lysine side chain is nucleophilic and can be selectively targeted for the attachment of various functional moieties, such as fluorescent probes and redox-active molecules, without interfering with the peptide backbone. nih.govresearchgate.net
Attaching fluorescent probes to peptides is a powerful strategy for studying their conformation, localization, and interactions with biological targets. biotrend.comresearchgate.net The lysine side-chain amine in this compound is an ideal site for such labeling. The reaction typically involves coupling the amine with a fluorescent dye that has an amine-reactive functional group, such as an isothiocyanate or an N-hydroxysuccinimide (NHS) ester. researchgate.netmdpi.com
For example, a dipeptide derivative, Beta-Ala-Lys-AMCA, was developed as a fluorescent reporter, where the AMCA (7-amino-4-methylcoumarin-3-acetic acid) fluorophore is attached to the lysine side chain. biotrend.com This allows for the study of oligopeptide transport systems. biotrend.com Similarly, isothiocyanate-functionalized amino acids have been incorporated into peptides and subsequently labeled with fluorescent probes, demonstrating the utility of this chemistry for site-specific modification. researchgate.net The choice of fluorophore depends on the specific application, considering factors like brightness, photostability, and spectral properties. pnas.org
Table 3: Common Amine-Reactive Fluorescent Probes for Labeling Lysine
| Fluorophore Class | Amine-Reactive Group | Example | Typical Application |
|---|---|---|---|
| Coumarins | NHS Ester | AMCA-NHS | Fluorescent reporter for transport studies biotrend.com |
| Cyanines | NHS Ester | Cy5-NHS, Cy7-NHS | Near-infrared (NIR) imaging mdpi.com |
| Rhodamines | Isothiocyanate | TRITC | Fluorescence microscopy, FRET |
| Fluoresceins | Isothiocyanate | FITC | Immunofluorescence, flow cytometry mdpi.com |
The incorporation of redox-active moieties into peptides like this compound opens avenues for the development of novel molecular electronic devices, biosensors, and artificial enzymes. nih.govnih.gov The lysine side chain is again the key site for modification.
A direct example involves the synthesis of a redox-active derivative of this compound, specifically CH₃CO-Ala-Lys(PTZpn)-Ala-OH. nih.gov In this molecule, the lysine side chain is functionalized with phenothiazine (B1677639) (PTZ), a well-known electron donor. The synthesis involves activating 3-(10H-phenothiazine-10)propanoic acid (PTZpn-OH) to its succinimido ester, which then reacts with the lysine ε-amino group. nih.gov This modified amino acid is then incorporated into the peptide sequence during solid-phase peptide synthesis. nih.gov
Another common redox-active group used is ferrocene (B1249389) (Fc). thieme-connect.de Ferrocene can be attached to the lysine side chain to create electrochemically active peptides for use in biosensing applications, where changes in the electrochemical signal upon target binding can be measured. google.com These redox-labeled peptides can be engineered for applications in light-harvesting systems and photovoltaic cells. nih.gov
Table 4: Redox-Active Moieties for Derivatizing this compound
| Redox-Active Moiety | Attachment Chemistry | Example Derivative | Potential Application |
|---|---|---|---|
| Phenothiazine (PTZ) | Amide bond formation with lysine ε-amino group. nih.gov | CH₃CO-Ala-Lys(PTZpn)-Ala-OH nih.gov | Molecular electronics, light-harvesting nih.gov |
| Ferrocene (Fc) | Amide bond formation with lysine ε-amino group. google.com | Ac-Cys-Ala-Ala-Lys(Fc)-Ala-Ala google.com | Electrochemical biosensors google.com |
| Ruthenium(II) bipyridine complex | Amide bond formation with lysine ε-amino group. nih.gov | [Rub₂m-Ala-Lys(PTZpn)-Ala-OH]²⁺ nih.gov | Photovoltaics, redox chromophores nih.gov |
Advanced Structural Characterization and Conformational Analysis of Ala Lys Ala
Spectroscopic Investigations for Conformational Elucidation
Spectroscopic techniques are powerful tools for probing the three-dimensional structure of peptides in solution and in the gas phase. These methods provide information on backbone and side-chain conformations, secondary structure content, and the intricate network of hydrogen bonds that stabilize specific structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the solution-state structure of peptides at atomic resolution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), detailed information about the backbone and side-chain dihedral angles can be obtained.
For Ala-Lys-Ala, ¹H NMR spectroscopy can reveal the conformation of the peptide backbone and the lysine (B10760008) side chain. pnas.org Studies on alanine-rich peptides containing lysine have utilized ¹H NMR to observe NOE crosspeaks, which are consistent with proton-proton contacts that stabilize helical structures. nih.gov These NOEs can provide evidence for compact conformations where the lysine side chain interacts with the peptide backbone. pnas.org For instance, in helical peptides, NOEs can be observed between the lysine side-chain protons and the α-CH of an alanine (B10760859) residue at a preceding position (i-3), indicating a packed conformation. pnas.org The chemical shifts of protons in different amino acid residues, including alanine and lysine, are well-documented and serve as a basis for structural interpretation. uzh.chpdbj.org
The backbone conformation of a peptide is defined by the dihedral angles φ (phi) and ψ (psi). uzh.ch NMR can be used to determine these angles, providing a detailed picture of the peptide's fold. The random coil chemical shifts for amino acids in small peptides provide a reference point for analyzing structural deviations. uzh.chbmrb.io For this compound, changes in pH can affect the charge states of the N-terminus, C-terminus, and the lysine side chain, which in turn can influence the peptide's conformation. uva.nl However, studies on similar tripeptides have shown that the backbone structure can be stable against changes in the charge of the side groups and the C-terminus. uva.nl
Table 1: Representative ¹H NMR Chemical Shift Ranges for Alanine and Lysine Residues
| Amino Acid | Proton | Chemical Shift Range (ppm) |
| Alanine | Hα | 3.53 - 12.11 |
| Hβ | -0.83 - 3.12 | |
| Lysine | Hα | 1.29 - 6.62 |
| Hβ | -0.74 - 3.74 | |
| Hγ | Not specified | |
| Hδ | Not specified | |
| Hε | Not specified |
Note: These are general ranges and can vary based on the specific peptide sequence, solvent, and experimental conditions. pdbj.org
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content (e.g., β-sheet, α-helix, Polyproline II)
For alanine-based peptides, CD spectroscopy has been instrumental in studying helix-coil transitions. acs.org The CD spectrum of an α-helix is characterized by negative bands around 222 nm and 208 nm, and a positive band around 193 nm. umich.edu In contrast, a β-sheet shows a negative band around 218 nm and a positive band around 195 nm. The PPII conformation, an extended, left-handed helix, exhibits a strong negative band near 195-205 nm and a weak positive band around 217-220 nm. acs.orgresearchgate.netbiorxiv.org
Studies on alanine-based peptides containing lysine have used CD spectroscopy to investigate the stabilizing effects of the lysine side chain on helical conformations. umich.eduresearchgate.net The solvent environment can significantly influence the secondary structure. For example, some alanine-based peptides exhibit a PPII conformation in water, which can transition to a helical fold in a less polar solvent like methanol. umich.edu Temperature-dependent CD measurements can reveal the equilibrium between different conformations, such as the coexistence of PPII and β-strand structures. umich.eduresearchgate.net The presence of charged residues, like lysine, can influence these conformational preferences. umich.edu
Table 2: Characteristic CD Spectral Features for Different Secondary Structures
| Secondary Structure | Wavelength (nm) and Sign of Ellipticity |
| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm |
| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm |
| Polyproline II (PPII) | Strong negative band at ~195-205 nm, weak positive band at ~217-220 nm |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Hydrogen Bonding
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide detailed information about the molecular structure and bonding within a peptide. researchgate.net These methods are particularly useful for studying hydrogen bonding, which is crucial for stabilizing secondary structures. dergipark.org.tr
The amide I band (arising primarily from the C=O stretching vibration of the peptide backbone) in the IR spectrum is particularly sensitive to the secondary structure. uva.nl For example, in this compound, the amide I' modes are located at different wavenumbers depending on the pH and the protonation state of the termini and the lysine side chain. uva.nl At a low pD (deuterium oxide equivalent of pH), where the C-terminus is protonated, a carboxylic acid band can be observed around 1710 cm⁻¹. uva.nl The position of the amide I' band can be used to infer the backbone dihedral angles (φ, ψ) through the application of excitonic models. uva.nl
Hydration plays a significant role in the vibrational spectra of peptides. The interaction of water molecules with the polar groups of a peptide, such as the carbonyl groups, leads to shifts in their vibrational frequencies. mdpi.com The extent of the red-shift in the C=O stretching frequency is correlated with the strength and number of hydrogen bonds formed with water molecules. mdpi.comnih.gov
Raman spectroscopy complements IR spectroscopy and is also a powerful tool for analyzing the secondary structure of peptides. nih.gov Surface-enhanced Raman scattering (SERS) can be used to overcome issues of fluorescence and low sensitivity in aqueous solutions. nih.gov Different vibrational modes in the Raman spectrum can be assigned to specific functional groups and can provide insights into the peptide's conformation.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) has emerged as a powerful tool for the structural analysis of biomolecules, including peptides. When coupled with other techniques, it can provide unique insights into the conformational ensembles of peptides in the gas phase.
Ion Mobility-Mass Spectrometry (IM-MS) for Gas-Phase Conformational Ensembles
Ion Mobility-Mass Spectrometry (IM-MS) is a technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.net This allows for the differentiation of conformational isomers of a peptide that have the same mass-to-charge ratio. iu.edu By measuring the arrival time distribution of the ions, a collision cross-section (CCS) can be determined, which is a measure of the ion's rotational average projected area. researchgate.net
For peptides like this compound, IM-MS can be used to study the distribution of different conformations present in the gas phase. researchgate.net For larger alanine-based peptides with a lysine residue, IM-MS has been used to distinguish between helical and more compact, globular structures. researchgate.net The position of the charged lysine residue can significantly influence the observed conformational ensemble. rsc.org For example, Ac-Ala19-Lys+H+ has been shown to be a clear helix seeker in the gas phase, while the conformational space of Ac-Lys-Ala19+H+ is more complex. rsc.orgrsc.org The experimental CCS values can be compared with theoretical values calculated for different candidate structures to identify the most likely conformations. researchgate.net
Photo-Induced Dissociation Action Spectroscopy for Conformational Dynamics
Photo-induced dissociation (PID) action spectroscopy, often performed using infrared multiple photon dissociation (IRMPD), is a gas-phase spectroscopic technique that provides vibrational spectra of mass-selected ions. acs.org By irradiating the ions with an infrared laser at different wavelengths, a vibrational spectrum is obtained by monitoring the fragmentation of the ions as a function of the laser frequency. mpg.de
X-ray Crystallography of this compound and Oligopeptide Analogues
Direct, high-resolution X-ray crystallographic data for the isolated tripeptide this compound is not prominently available in public structural databases. However, insights into its likely solid-state conformation can be derived from molecular mechanics studies of close analogues and general principles of peptide crystallography.
A molecular mechanical study on the dimer formation of the related tripeptide, Lys-Ala-Ala, was conducted to understand its crystal structure features. nih.gov Such studies help explain intermolecular interactions and the role of counterions in dictating the conformation within a crystal lattice. nih.gov The results from the molecular mechanical analysis of the Lys-Ala-Ala dimer were found to complement and explain the structural characteristics observed in its X-ray crystallography data. nih.gov
In the broader context of protein crystallography, lysine and other residues with high side-chain entropy are sometimes strategically replaced with alanine to reduce surface conformational flexibility, a technique known as Surface Entropy Reduction (SER), which can promote the formation of well-ordered crystal contacts. creative-biostructure.com Furthermore, the structural analysis of larger proteins containing the this compound sequence provides information on its conformation when constrained within a larger polypeptide chain. For instance, the crystal structure of E. coli YggS, a pyridoxal (B1214274) 5'-phosphate (PLP)-binding protein, reveals the conformation of this compound motifs within its folded structure. vcu.edu
Analysis of Conformational Ensembles and Dynamics of this compound
The conformational landscape of this compound in solution is dynamic, comprising an ensemble of interconverting states. Spectroscopic and computational methods have been pivotal in characterizing these preferred conformations and the dynamics of their transitions.
Spectroscopic studies combining Fourier transform infrared (FTIR), Raman, and vibrational circular dichroism (VCD) have been used to determine the dihedral angles and thus the preferred conformations of alanine-based (AXA) tripeptides in aqueous solution. nih.govpnas.org These studies reveal that the conformational preference of this compound (AKA) is highly dependent on the protonation state of the lysine side chain. pnas.org
Under conditions where the lysine side chain is cationic (protonated), the tripeptide predominantly adopts a polyproline II (PPII) -like structure. nih.govpnas.org The PPII conformation is a left-handed, extended helical structure distinct from the α-helix, characterized by a repeating pattern of (φ, ψ) dihedral angles in the upper-left quadrant of the Ramachandran plot. Conversely, zwitterionic AKA, where the lysine side chain is neutral, clearly prefers an extended β-strand conformation . pnas.org
Other studies on related peptides, such as H-(AAKA)-OH, suggest that lysine exhibits less defined conformational propensities, sampling a mix of PPII, β-strand, and right-handed helical conformations with comparable probabilities. acs.orgresearchgate.net Molecular dynamics simulations on longer alanine-based peptides containing lysine, such as Ace-(AAAAK)n-A-NH2, indicate the presence of α-helical and 3(10)-helical structures, which are stabilized by i←i+4 and i←i+3 hydrogen bonds, respectively, with the latter indicating the formation of β-turns. researchgate.netnih.gov
| Peptide State | Preferred Conformation | φ (phi) Angle | ψ (psi) Angle | Ramachandran Region |
|---|---|---|---|---|
| Cationic AKA | Polyproline II (PPII) | -75° | +145° | F (Upper Left) |
| Zwitterionic AKA | Extended β-strand | -139° | +135° | E (Upper Left) |
While specific studies detailing the complete free energy landscape and transition pathways for this compound are limited, research on analogous alanine-based peptides provides significant insights into the energetics of conformational changes. The transitions between different states, such as α-helix, β-strand, and PPII, are crucial for peptide function and folding.
Computational studies on an isolated Ala8 peptide have characterized the free-energy landscape, revealing that the α-helix and PPII helix conformations have nearly the same free energy. pnas.org These two states are separated by a relatively small free-energy barrier of approximately 3 kcal/mol, suggesting that transitions between them can occur readily under thermal fluctuations. pnas.org
Simulations of longer polyalanine peptides, like deca-alanine (Ala10), provide information on the energy barriers for more drastic conformational changes. The transition from a fully α-helical state to an extended conformation involves overcoming a significant energy barrier of around 25 kcal/mol. acs.org General principles derived from larger, more complex systems like human glucokinase show that energy barriers along a transition pathway are often created by the disruption and formation of specific interactions, such as hydrogen bonds and hydrophobic contacts, which lock the protein in intermediate states. pnas.org These principles are applicable to the conformational dynamics of this compound, where transitions would involve breaking and forming hydrogen bonds and rearranging the hydration shell around the lysine side chain.
Influence of Amino Acid Sequence Context on Tripeptide Conformation
The conformational preference of a tripeptide segment like this compound is not an intrinsic constant but is heavily influenced by its surrounding amino acid sequence, a phenomenon known as sequence context. The flanking residues can impose steric constraints, form stabilizing interactions, and alter the local electrostatic environment, thereby shifting the conformational equilibrium.
Further evidence comes from studies of transmembrane peptides, where flanking residues were shown to almost exclusively determine the tilt and rotation angles of the helix within a lipid bilayer. acs.org Peptides flanked by lysine had significantly different orientations compared to those flanked by tryptophan, highlighting the powerful role of interfacial anchoring residues. acs.org Similarly, studies on Pro-Pro-Pro sequences show a strong cooperative effect where the flanking prolines dramatically alter the conformational equilibrium of the central residue compared to when only one flank is a proline. csic.es This body of research underscores that the conformational properties of this compound should not be considered in isolation, as its structure within a larger protein is a result of complex interactions with its sequence neighbors. nih.gov
Computational and Theoretical Investigations of Ala Lys Ala
Experimental Approaches (NMR, X-ray Crystallography)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the solution-state conformation of Ala-Lys-Ala. nih.gov NMR can provide information on the dihedral angles of the peptide backbone and side chains, as well as insights into the peptide's flexibility. X-ray crystallography can provide a high-resolution, static picture of the peptide's structure in the solid state, revealing details about intermolecular interactions and packing in the crystal lattice. nih.gov
Computational Modeling and Simulation
Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are used to explore the conformational landscape of this compound in greater detail than is often possible experimentally. rsc.org These methods can model the peptide's behavior in different solvent environments and predict its preferred conformations and the energetic barriers between them. opinvisindi.is
Table 2: Key Aspects of Structural Analysis of Tripeptides
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| NMR Spectroscopy | Solution-state 3D structure, dynamics, dihedral angles nih.gov | Determines preferred conformations in aqueous solution. |
| X-ray Crystallography | Solid-state 3D structure, intermolecular interactions nih.gov | Reveals packing and hydrogen bonding networks in crystals. |
| Molecular Dynamics | Conformational landscape, flexibility, solvent interactions rsc.org | Explores dynamic behavior and interaction with model environments. |
| Circular Dichroism | Secondary structure content (helix, sheet, random coil) unica.it | Assesses the influence of environment on backbone conformation. |
Spectroscopic Characterization
A variety of spectroscopic techniques are employed to probe the structural and electronic properties of this compound.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is widely used to assess the secondary structure of peptides. unica.it For a short peptide like this compound, CD can indicate a propensity for adopting ordered structures like helices or beta-turns, or existing as a more flexible random coil, depending on the solvent conditions and temperature. umich.edu Alanine-rich peptides, for instance, are known to adopt polyproline II (PII) helices in aqueous solution. nih.gov
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the peptide bonds (amide I and amide II bands), which are sensitive to the peptide's secondary structure. nih.gov These techniques can distinguish between different conformations and provide insights into hydrogen bonding patterns. nih.gov
Fluorescence Spectroscopy
While this compound itself is not fluorescent, fluorescent probes can be attached to the peptide to study its interactions with other molecules. For example, a fluorescently labeled this compound derivative could be used to monitor its binding to lipid vesicles or proteins. medchemexpress.com
This compound in Model System Studies
The well-defined properties of this compound make it an excellent tool for investigating fundamental biophysical processes.
Peptide-Membrane Interactions
The positively charged lysine (B10760008) residue in this compound makes it a useful model for studying the initial electrostatic interactions of peptides with negatively charged biological membranes. frontiersin.org Researchers can use model membrane systems like lipid vesicles or micelles to investigate how peptides like this compound associate with and potentially perturb the lipid bilayer. nih.gov Such studies are fundamental to understanding the mechanisms of antimicrobial peptides and cell-penetrating peptides.
Protein Folding and Stability
This compound and similar short peptides serve as building blocks for understanding the forces that drive protein folding. umich.edu By studying the conformational preferences of this simple tripeptide, researchers can gain insights into the intrinsic tendencies of amino acid sequences to form specific secondary structures, which is a critical first step in the protein folding process. nih.gov The substitution of lysine with alanine (B10760859) in larger protein fragments has been shown to have a significant impact on protein assembly and folding, highlighting the importance of lysine residues in these processes. nih.gov
Enzyme-Substrate Interactions
Peptides containing the Ala-Lys sequence can be used as substrates to study the specificity and kinetics of proteases. nih.gov For example, the enzyme lysyl oxidase, which is involved in the cross-linking of collagen and elastin, can recognize and oxidize lysine residues within specific peptide sequences. nih.gov Modified versions of Ala-Lys-containing peptides are also used to develop substrates for assaying the activity of other enzymes, such as dipeptidyl peptidases. d-nb.info
Table 3: Applications of this compound in Model Systems
| Area of Study | Research Question | Experimental Approach |
|---|---|---|
| Peptide-Membrane Interactions | How do charged residues mediate peptide binding to membranes? | Isothermal Titration Calorimetry (ITC) with lipid vesicles nih.gov |
| Protein Folding | What are the intrinsic conformational preferences of short peptide sequences? | Circular Dichroism (CD) and NMR spectroscopy nih.govunica.it |
| Enzyme-Substrate Recognition | What sequence motifs are recognized by specific proteases? | Enzyme kinetics assays using peptide substrates nih.gov |
Interactions of Ala Lys Ala with Biological Macromolecules and Model Systems Mechanistic & Biophysical Focus
Enzyme-Substrate Interactions (as a model system)
The cleavage of peptide bonds by proteases and peptidases is a fundamental biological process. Ala-Lys-Ala, with its specific sequence of amino acids, provides a model substrate to investigate the mechanisms of these enzymes.
This compound can be utilized as a substrate to measure the activity of certain peptidases. For instance, dipeptidyl peptidases (DPPs) are a class of enzymes that cleave dipeptides from the N-terminus of their substrates. The substrate H-Lys-Ala-pNA, which is structurally related to a fragment of this compound, is used to measure the activity of dipeptidyl peptidases like DPP2, DPP4, and DPP5. d-nb.info In broader substrate profiling studies, the cleavage of a Lys-Ala bond has been observed, indicating that peptidases exist that can recognize and hydrolyze this specific linkage. ucsf.edu For example, studies on dipeptidyl peptidase 9 (DPP9) have shown a preference for cleaving substrates with an Alanine (B10760859), Lysine (B10760008), Valine, Threonine, or Glycine residue in the P1′ position, which would be the second alanine in the this compound sequence. researchgate.net
The kinetic parameters of enzyme-substrate interactions provide insight into the efficiency and mechanism of catalysis. While specific kinetic data for the direct interaction of this compound with a particular protease is not extensively detailed in the provided context, related studies offer valuable information. For example, the kinetic analysis of dipeptidyl peptidase II (DPPII) was performed using Lys-Ala-pNA, a derivative that mimics a part of the this compound sequence. For this substrate, the kcat/Km was determined to be 0.4x10^6 s⁻¹·M⁻¹. nih.gov This value provides a measure of the enzyme's efficiency in processing a Lys-Ala sequence.
Furthermore, studies on the MurN ligase from Streptococcus pneumoniae involved the chemoenzymatic synthesis of Lipid II-Ala. nih.gov This process highlights the enzymatic manipulation of alanine-containing substrates, which is relevant to understanding how enzymes recognize and process peptides like this compound. nih.gov The kinetic analysis of ricin A-chain mutants also demonstrates how changes in active site residues can significantly alter the catalytic rate (kcat) without affecting substrate binding (Km), a principle that applies to the interaction of any enzyme with its substrate, including proteases with this compound. oup.com
Peptide-Protein Binding Mechanisms (In Vitro/Biophysical)
Beyond enzymatic cleavage, the non-covalent binding of peptides to proteins is crucial for processes like transport across cell membranes.
Proton-coupled oligopeptide transporters (POTs) are a family of membrane proteins responsible for the uptake of di- and tripeptides. The tripeptide this compound has been used to investigate the substrate specificity of these transporters.
In studies on the E. coli POT YjdL, it was found that while this transporter has a preference for dipeptides, it showed reduced recognition of the tripeptide Ala-Ala-Ala. plos.org Conversely, isothermal titration calorimetry studies with YjdL did not detect binding for the tripeptide Ala-Ala-Lys. researchgate.net This suggests a high degree of specificity in the binding pocket of YjdL. Similarly, for the POT from Neisseria meningitidis (NmPOT), the tripeptide Ala-Ala-Lys was poorly preferred compared to Lys-Ala-Ala, which had a Ki of 0.23 ± 0.02. karger.com This highlights the importance of the position of the charged lysine residue for binding.
The table below summarizes the binding interactions of this compound and related peptides with various oligopeptide transporters.
| Transporter | Peptide | Binding Affinity (Ki or other) | Method | Reference |
| YjdL (E. coli) | Ala-Ala-Lys | No detectable binding | Isothermal Titration Calorimetry | researchgate.net |
| NmPOT (N. meningitidis) | Ala-Ala-Lys | Ki > 43 | Not specified | karger.com |
| NmPOT (N. meningitidis) | Lys-Ala-Ala | Ki 0.23 ± 0.02 | Not specified | karger.com |
The interaction of peptides with non-transporter proteins can also provide valuable biophysical insights. α-Lactalbumin (α-LA), a major milk protein, is known to interact with various molecules. While direct studies of this compound with α-LA are not available in the provided search results, research on the interaction of α-LA with basic poly-amino acids like poly-L-lysine reveals that electrostatic interactions play a crucial role. acs.org These interactions can alter the conformation and stability of α-LA. acs.org The binding of various ligands to α-LA can be influenced by factors such as pH and the presence of calcium ions. mdpi.com It has been shown that lysozyme (B549824) can interact with both the calcium-bound (holo) and calcium-depleted (apo) forms of α-LA to form heterodimers, and the strength of this interaction is dependent on ionic strength. nih.gov
Immunological Epitope Mimicry and Antigenic Determinants Research
Molecular mimicry is a phenomenon where similarities between foreign (e.g., from a pathogen) and self-peptides can lead to the cross-activation of immune cells, potentially triggering autoimmune diseases. wikipedia.org This cross-reactivity is based on structural homology between the epitopes, the specific parts of an antigen recognized by the immune system. nih.govresearchgate.net
The study of how antibodies and T-cell receptors recognize specific peptide sequences is fundamental to understanding this process. While there is no specific mention of this compound as a known immunological epitope in the provided search results, the principles of epitope recognition are highly relevant. For an antibody or T-cell receptor to recognize a peptide like this compound, the peptide would need to share structural features with an epitope that the immune cell was originally programmed to recognize. mdpi.com The generation of an immune response against a specific epitope can sometimes lead to "epitope spreading," where the immune response broadens to recognize other epitopes on the same or different proteins. jhu.edu This can occur during the normal course of an immune response to an infection. jhu.edu The specificity of antibody-antigen and T-cell receptor-peptide interactions is crucial in determining whether molecular mimicry will occur.
Role of this compound in Mimicking Multideterminant Antigens
The branched synthetic polypeptide (Tyr,Glu)-Ala-Lys, often abbreviated as (T,G)-A-L, has been instrumental as a model multideterminant antigen. nih.govnih.govaai.org In this complex structure, the poly-L-lysine backbone is modified with side chains of poly-D,L-alanine, which are further derivatized with random copolymers of L-tyrosine and L-glutamic acid. This architecture creates a variety of epitopes, involving both the peptide backbone and the amino acid side chains. nih.gov
Research has utilized this model system to dissect the immune response. While the secondary antibody response to (T,G)-A-L is diverse, the primary response is notably more restricted, primarily targeting the side-chain epitopes. nih.gov To better understand the specifics of this recognition, defined sequence peptides have been synthesized and analyzed for their ability to mimic the dominant epitopes on (T,G)-A-L. nih.gov One such peptide, TG4 (Tyr-Glu-Glu-Glu-Glu-Tyr-Tyr-Glu-Glu-Glu-Glu-Tyr), was found to be recognized by the majority of primary and memory B cell clones induced by (T,G)-A-L. nih.gov This indicates that specific peptide sequences can effectively mimic the key antigenic determinants of a more complex, multideterminant antigen.
The use of multivalent epitope peptides (MEPs) further enhances the study of antigen-antibody interactions. mdpi.com By presenting multiple copies of an epitope, as seen in Multiple Antigen Peptides (MAPs), the avidity of the interaction with antibodies can be significantly increased, providing a more robust system for analysis. mdpi.com This multivalent presentation is a key feature of antigens like (T,G)-A-L and is crucial for a strong immune response. mdpi.com
Investigation of Epitope Presentation and Antibody Recognition Mechanisms (non-clinical)
The structural basis of antibody-antigen recognition involves a precise complementarity between the antibody's paratope and the antigen's epitope. frontiersin.org The amino acid composition of an epitope is a key determinant of this interaction, although it is often indistinguishable from other surface-exposed residues. frontiersin.org In the context of (T,G)-A-L, the primary antibody response is dominated by antibodies specific for the Tyr and Glu side chains. nih.gov The investigation into peptides that mimic these epitopes helps to elucidate the specific molecular interactions that govern antibody recognition.
The analysis of peptides that mimic the epitopes of (T,G)-A-L has revealed that a specific peptide sequence can induce an antibody response that is characteristic of the response to the entire multideterminant antigen. nih.gov This underscores the importance of primary sequence in defining an epitope and its subsequent recognition by the immune system.
Membrane Interactions and Translocation Mechanisms (as model systems for fundamental biophysics)
The interactions of peptides with cellular membranes are fundamental to many biological processes. The simple and defined nature of tripeptides like this compound makes them useful models for studying these complex interactions. The presence of both hydrophobic (alanine) and charged (lysine) residues allows for the investigation of the interplay between hydrophobic and electrostatic forces in membrane binding and translocation.
Peptides containing lysine and alanine are common in studies of membrane-active peptides. nih.gov The positively charged lysine residues can interact favorably with the negatively charged phosphate (B84403) head groups of lipid bilayers, while the hydrophobic alanine residues can interact with the lipid acyl chains. nih.govutdallas.edu This amphipathic character is a common feature of many antimicrobial and cell-penetrating peptides. nih.gov
Biophysical techniques are employed to characterize these interactions in detail. nih.gov For instance, studies on proton-coupled oligopeptide transporters (POTs) have utilized peptides containing alanine and lysine to probe substrate binding and transport mechanisms. nih.govresearchgate.net Isothermal titration calorimetry has been used to measure the binding affinity of Ala-Lys to the E. coli POT, YjdL, revealing a dissociation constant (Kd) of 14 µM. nih.govresearchgate.net In contrast, no binding was detected for the tripeptide Ala-Ala-Lys, highlighting the specificity of the transporter. nih.govresearchgate.net
The translocation of peptides across membranes is a critical step for the function of many bioactive peptides. acs.org The mechanism of translocation can be influenced by factors such as the peptide's primary sequence, length, and charge distribution. acs.orgelifesciences.org The "snorkel" model describes how the long aliphatic side chain of lysine can be embedded in the hydrophobic core of the membrane while its positively charged amino group remains in the more polar headgroup region. utdallas.edu This behavior is crucial for the stable association of peptides with membranes.
Model systems using synthetic peptides have been designed to systematically investigate the factors governing membrane insertion and translocation. utdallas.eduacs.org For example, peptides with a central hydrophobic segment of alternating leucine (B10760876) and alanine residues, flanked by lysine residues (KALP peptides), have been used to study the influence of hydrophobic length and flanking residues on peptide orientation and interaction with the membrane. utdallas.edu These studies, along with molecular dynamics simulations, provide detailed insights into the atomic-level interactions that govern how peptides like this compound, and larger peptides containing these residues, interact with and cross biological membranes. nih.gov
| Parameter | Value | Reference |
| Dissociation Constant (Kd) of Ala-Lys to WT-YjdL | 14 µM | nih.govresearchgate.net |
| Binding of Ala-Ala-Lys to WT-YjdL | Not Detected | nih.govresearchgate.net |
Supramolecular Self Assembly of Ala Lys Ala and Materials Science Applications
Mechanisms of Peptide Self-Assembly
The spontaneous organization of individual peptide molecules into larger, well-defined structures is a phenomenon governed by specific molecular interactions and environmental conditions. For Ala-Lys-Ala and similar short peptides, this assembly leads to the formation of functional nano-architectures.
The self-assembly of peptides like this compound often results in the formation of elongated fibrillar structures. These fibrils, with diameters typically in the nanometer range, can entangle to form a three-dimensional network that immobilizes large amounts of water, leading to the formation of a hydrogel. acs.org The process of fibrillization is a hierarchical one, often initiated by the formation of smaller aggregates or nuclei that grow into protofibrils and eventually mature into longer nanofibers. nih.gov
Depending on the specific amino acid sequence and external conditions, these self-assembling peptides can form a variety of nanostructures, including nanofibers, nanotubes, and nanovesicles. nih.govcore.ac.uk For instance, peptides with alternating hydrophobic and hydrophilic residues, a category that encompasses the structural motif of this compound, have a strong tendency to form β-sheet structures that drive the assembly into nanofibers and macroscopic membranes. aip.orgpnas.org The length of the hydrophobic segment, such as the alanine (B10760859) residues, can significantly influence the morphology of the resulting nanostructure. For example, while A6K (six alanines and one lysine) forms nanofibers, A9K assembles into nanorods, demonstrating the critical role of the hydrophobic tail length. nih.govcore.ac.uk
The formation of nanotubes is another possibility, often arising from the helical twisting of peptide ribbons. nih.gov In some cases, cyclic peptides with alternating D- and L-amino acids can self-assemble through hydrogen bonding to form well-defined nanotube structures. core.ac.uk
The self-assembly of peptides is a thermodynamically driven process governed by a combination of non-covalent interactions. rsc.orgacs.org
Hydrogen Bonding: This is a critical directional force that stabilizes the secondary structures, particularly β-sheets, which are common motifs in peptide self-assembly. nih.govacs.org The peptide backbones form a network of hydrogen bonds, contributing to the stability and rigidity of the fibrillar structures. acs.org In non-aqueous solvents, the role of inter-peptide hydrogen bonding becomes an even more significant driving force for assembly. acs.org
Electrostatic Interactions: The charged residues within a peptide sequence, such as the lysine (B10760008) in this compound, play a crucial role. nih.gov These interactions can be either attractive or repulsive and are highly dependent on the pH of the environment. nih.gov For instance, complementary ionic bonds between positively charged lysine and negatively charged glutamic acid residues can significantly stabilize the assembled structure. pnas.org Electrostatic repulsion between like charges can also influence the arrangement of peptides within an assembly, for example, favoring an antiparallel β-sheet conformation to minimize repulsion between terminal charged groups. nih.gov
Hydrophobic Forces: The tendency of nonpolar residues, like alanine, to minimize contact with water is a major driving force for peptide aggregation in aqueous environments. nih.govacs.org The hydrophobic alanine residues in this compound would cluster together, forming the core of the assembled nanostructure, while the hydrophilic lysine residue would be exposed to the aqueous phase. This amphiphilic nature is a key characteristic of many self-assembling peptides. nih.gov
The self-assembly process of peptides is highly sensitive to the surrounding chemical environment, particularly pH and ionic strength. sci-hub.senih.gov
Influence of pH: The pH of the solution dictates the protonation state of ionizable amino acid side chains, such as the primary amine group of lysine. sci-hub.semdpi.com At a pH below its pKa, the lysine residue in this compound will be positively charged. Changes in pH can alter the electrostatic interactions within and between peptide molecules, thereby triggering or inhibiting self-assembly. nih.govfrontiersin.org For peptides containing both acidic and basic residues, pH changes can modulate the balance of attractive and repulsive forces, leading to the formation or dissolution of nanostructures. mdpi.com For instance, some peptide amphiphiles containing acidic amino acids are triggered to self-assemble at acidic pH. nih.gov The stability of β-sheet conformations in some ionic self-complementary oligopeptides has been shown to be stable over a wide pH range. pnas.org
Influence of Ionic Strength: The concentration of salt in the solution also has a profound effect on peptide self-assembly. nih.govntu.edu.sg The addition of salt can screen electrostatic repulsions between charged residues, thereby promoting aggregation. pnas.org This is a common strategy to induce the formation of hydrogels from solutions of self-assembling peptides. aip.org However, the effect of ionic strength can be complex, as high salt concentrations can also disrupt the hydration shell around the peptide and affect hydrophobic interactions. nih.gov Studies have shown that the kinetics of amyloid fibril formation can be strongly dependent on the ionic strength of the solution. nih.gov
| Factor | Influence on this compound Self-Assembly |
| pH | Alters the charge state of the lysine residue, affecting electrostatic interactions and potentially triggering or inhibiting the formation of nanostructures. sci-hub.semdpi.comnih.gov |
| Ionic Strength | Screens electrostatic repulsion between positively charged lysine residues, which can promote the aggregation and formation of hydrogels. pnas.orgnih.govnih.gov |
This compound in Designed Biomaterials and Scaffolds
The predictable self-assembly of this compound and related peptides makes them attractive building blocks for the creation of novel biomaterials. These materials can be designed to have specific properties and functions for applications in tissue engineering, drug delivery, and biomedical research.
As previously mentioned, the fibrillar networks formed by the self-assembly of peptides like this compound can entrap water to form hydrogels. acs.org These peptide-based hydrogels are of significant interest due to their biocompatibility, biodegradability, and structural resemblance to the extracellular matrix. nih.gov
A key feature of these hydrogels is their potential for stimuli-responsiveness. By incorporating specific peptide sequences, hydrogels can be designed to undergo a sol-gel transition or change their properties in response to environmental cues. mdpi.com
pH-Responsive Hydrogels: Given the influence of pH on the self-assembly of peptides containing ionizable residues, hydrogels formed from these peptides can exhibit pH-responsive behavior. sci-hub.semdpi.com For a peptide like this compound, a change in pH that alters the charge of the lysine residue could lead to the disassembly of the hydrogel network, resulting in a gel-to-sol transition. This property is highly desirable for applications such as controlled drug release, where the payload can be released in a specific pH environment, like that of a tumor or an intracellular compartment.
Enzyme-Responsive Hydrogels: While not an inherent property of the this compound sequence itself, the principle of enzyme-responsive hydrogels can be applied by incorporating a specific enzyme cleavage site into the peptide sequence. This allows for the degradation of the hydrogel and release of an encapsulated therapeutic upon the action of a target enzyme that may be overexpressed in a disease state.
The self-assembly of short peptides into β-sheet-rich fibrils is a process that is structurally analogous to the formation of amyloid fibrils associated with various neurodegenerative diseases, such as Alzheimer's disease. aip.orgresearchgate.net Therefore, simple and well-defined peptide systems, including those based on the this compound motif, can serve as valuable models to study the fundamental mechanisms of amyloid-like aggregation. pnas.orgmdpi.com
By studying the aggregation kinetics, thermodynamics, and structural evolution of these model peptides, researchers can gain insights into the factors that drive amyloid formation. nih.gov For example, the KLVFF (Lys-Leu-Val-Phe-Phe) sequence, a fragment of the amyloid-β protein, is a key sequence responsible for its aggregation and is often used in inhibitor design studies. arxiv.org While this compound is a simpler system, it allows for the investigation of the fundamental roles of hydrophobic and electrostatic interactions in the initial stages of self-assembly and fibril formation. nih.gov The substitution of key amino acids, such as replacing lysine with alanine, in amyloidogenic peptides has been shown to have a major impact on their assembly and toxicity, highlighting the utility of such model systems in understanding the disease process. nih.govrsc.org
| Application | Description | Relevance of this compound Motif |
| pH-Responsive Hydrogels | Hydrogels that change their structure and properties in response to changes in pH, allowing for controlled release of encapsulated molecules. sci-hub.semdpi.com | The lysine residue provides a pH-sensitive switch due to its ionizable amine group. |
| Amyloid Aggregation Models | Simplified peptide systems used to study the fundamental principles of amyloid fibril formation, which is associated with neurodegenerative diseases. pnas.orgmdpi.com | The self-assembly into β-sheet fibrils mimics the initial stages of amyloidogenesis, allowing for the study of driving forces like hydrophobic and electrostatic interactions. nih.gov |
Future Directions and Unexplored Research Avenues for Ala Lys Ala
Integration of Advanced Experimental and Computational Methodologies
The synergy between experimental and computational approaches is becoming increasingly crucial in peptide research. For Ala-Lys-Ala, this integration promises to accelerate discovery and provide insights that are unattainable through either method alone.
Application of Artificial Intelligence and Machine Learning for Predictive Modeling of Peptide Properties
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize peptide science. cecam.orgresearchgate.net These computational tools can analyze vast datasets to predict the properties and behaviors of peptides like this compound with remarkable accuracy, saving significant time and resources compared to traditional experimental methods. tuttlelab.comrsc.org
ML models, trained on extensive databases of peptide sequences and their known functionalities, can predict a range of properties for this compound. plos.orgacs.orgnih.gov This includes predicting its potential as an antimicrobial peptide, its binding affinity to specific protein targets, and its self-assembly characteristics. nih.govarxiv.org For instance, by inputting the this compound sequence into a pre-trained model, researchers can obtain predictions about its propensity to form stable structures or interact with biological membranes. acs.orgarxiv.org This predictive power allows for the rapid screening of thousands of peptide variants, identifying promising candidates for further experimental validation. rsc.orgarxiv.org
Exploration of Novel Conformational States and Their Functional Implications
The biological function of a peptide is intrinsically linked to its three-dimensional structure, or conformation. While this compound is a relatively small peptide, it can adopt various conformational states, and understanding these is key to deciphering its functional roles.
Short alanine-based peptides are known to be valuable models for studying the initial stages of protein folding. umich.edu The presence of lysine (B10760008) within the this compound sequence introduces a charged side chain that can significantly influence its conformational preferences through electrostatic interactions. umich.edumdpi.com Future research will likely focus on using advanced spectroscopic techniques, such as multidimensional nuclear magnetic resonance (NMR) and circular dichroism (CD), to characterize the ensemble of conformations that this compound adopts in different environments. umich.edu
For example, studies on similar alanine-rich peptides have shown that they can exist in equilibrium between different structures, such as α-helices and polyproline II (PPII) helices. umich.eduacs.org Investigating how factors like pH, temperature, and the presence of co-solvents affect the conformational landscape of this compound will be crucial. umich.edu These studies could reveal previously unobserved transient structures that may be critical for its biological activity or its ability to interact with other molecules. acs.org The functional implications of these different conformational states are vast; a specific conformation might be responsible for its antimicrobial activity, while another might be optimal for binding to a material surface. asm.org
Expanding the Scope of Peptide-Material Interfaces Research
The interaction of peptides with inorganic and polymeric materials is a burgeoning field with applications in biocompatible coatings, biosensors, and tissue engineering. The tripeptide this compound, with its combination of hydrophobic (Alanine) and charged (Lysine) residues, presents an interesting candidate for studying these interfaces.
Future research will likely explore the adsorption and self-assembly of this compound on a wider range of material surfaces. researchgate.netcsic.es Studies on dipeptides like Ala-Lys have already demonstrated their ability to interact with surfaces like titanium dioxide (TiO2), a common biomaterial. researchgate.net Expanding this research to this compound will provide a more complex model for understanding how peptide sequence dictates binding affinity and orientation on a material. researchgate.net
Computational simulations, such as molecular dynamics, will play a vital role in visualizing and understanding these interactions at the atomic level. researchgate.net These simulations can predict the most likely binding sites on the material surface and the resulting conformation of the adsorbed peptide. researchgate.net This knowledge is essential for the rational design of peptide-based coatings that can, for example, promote cell adhesion or prevent biofouling. Furthermore, the self-assembly of this compound and similar peptides into nanostructures at material interfaces could lead to the development of novel functional materials with tailored properties. csic.esrsc.org
Development of Novel Analytical Techniques for Tripeptide Characterization
Advancements in analytical chemistry are fundamental to pushing the boundaries of peptide research. For a small molecule like this compound, the development of more sensitive and high-resolution analytical techniques is crucial for its detailed characterization.
High-performance liquid chromatography (HPLC) remains a cornerstone for peptide analysis and purification. nih.gov Future developments may involve novel mixed-mode chromatographic approaches that can offer superior separation of tripeptides and their potential isomers or degradation products. nih.gov Additionally, coupling HPLC with advanced mass spectrometry (MS) techniques, such as tandem MS, will continue to be essential for unambiguous sequence identification and characterization. mdpi.commdpi.com
Capillary electrophoresis (CE) offers a complementary separation technique to HPLC, exploiting differences in the mass-to-charge ratio of peptides. nih.gov The development of more sophisticated CE methods could provide higher efficiency and resolution for analyzing this compound in complex biological samples. Another promising avenue is the use of DNA aptamers, which are short, single-stranded DNA molecules that can be selected to bind with high specificity to target molecules like tripeptides. nih.gov In principle, a library of aptamers could be developed to specifically recognize and detect this compound, paving the way for new types of protein and peptide arrays. nih.gov These advanced analytical tools will be indispensable for accurately quantifying this compound, studying its interactions, and uncovering its role in various biological and material systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
